4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide
Description
4λ⁶-Thia-9-azatricyclo[5.3.0.0²,⁶]decane 4,4-dioxide is a tricyclic heterocyclic compound characterized by a unique fused-ring system containing sulfur and nitrogen atoms. Its molecular formula is C₈H₁₄ClNO₂S (hydrochloride salt form), with a molar mass of 223.72 g/mol . The structure includes:
- A tricyclic framework (5.3.0.0²,⁶ ring system), combining a bicyclo[5.3.0]decane backbone with an additional fused ring.
- Sulfone groups (4,4-dioxide), where sulfur adopts a hypervalent λ⁶ configuration, contributing to high polarity and electron-withdrawing effects.
- A secondary amine group integrated into the ring system.
Properties
Molecular Formula |
C8H13NO2S |
|---|---|
Molecular Weight |
187.26 g/mol |
IUPAC Name |
4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide |
InChI |
InChI=1S/C8H13NO2S/c10-12(11)3-7-5-1-9-2-6(5)8(7)4-12/h5-9H,1-4H2 |
InChI Key |
LBQQGBFFFJZGFU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CN1)C3C2CS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide typically involves multiple steps, including cyclization and oxidation reactions. One common method involves the cyclization of a precursor molecule followed by oxidation to introduce the dioxide functionality. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the tricyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, solvent, and pH, play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide involves its interaction with molecular targets, such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The target compound is distinguished from similar tricyclic and spirocyclic analogs by its sulfone groups and azatricyclic framework . Key comparisons include:
A. Azaspirodecane Diones ()
Compounds like 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione feature:
- Spirocyclic frameworks (e.g., spiro[4.5]decane) with diketone (6,10-dione) functional groups.
- Benzothiazole substituents , which introduce aromaticity and π-conjugation.
- Molecular formulas such as C₂₃H₂₅N₃O₃S (approximate molar mass: 423.53 g/mol), significantly larger than the target compound .
| Property | Target Compound | Azaspirodecane Diones |
|---|---|---|
| Core Structure | Azatricyclic with sulfones | Spirocyclic with diones |
| Functional Groups | Sulfone (λ⁶-S), amine | Dione, benzothiazole, amine |
| Molar Mass | 223.72 g/mol | ~423.53 g/mol |
| Polarity | High (due to sulfones) | Moderate (dione, aromatic) |
Other Azatricyclic Compounds
- Replacement of sulfone groups with ethers or amines would reduce electron-withdrawing effects, altering reactivity and solubility.
- The λ⁶-sulfur configuration in the target compound enhances oxidative stability compared to sulfides or sulfoxides .
Target Compound
Synthesis details are unspecified in the evidence, but the presence of sulfones suggests possible routes involving oxidation of thioether precursors or cyclization reactions with sulfur-containing monomers.
Azaspirodecane Diones ()
Synthesized via:
Spiroannulation of 2-Oxa-spiro[3.4]octane-1,3-dione with benzothiazole-imine derivatives.
Post-functionalization with pyrrolidine to form amides .
This contrasts with the target compound’s likely reliance on sulfonation/oxidation steps.
Physicochemical Properties
Research Implications and Limitations
The lumping strategy () suggests compounds with shared tricyclic/heterocyclic cores could be grouped for modeling physicochemical behaviors. However, the target compound’s sulfone groups and rigid tricyclic structure may necessitate separate treatment in reaction mechanisms or property predictions .
Biological Activity
4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide is a complex organic compound characterized by its unique tricyclic structure that incorporates both sulfur and nitrogen atoms. This compound has garnered attention in various fields of research due to its potential biological activities and applications.
The molecular formula of 4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide is C8H13NO2S, with a molecular weight of approximately 187.26 g/mol. Its structure allows for diverse chemical interactions that can influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H13NO2S |
| Molecular Weight | 187.26 g/mol |
| IUPAC Name | 4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide |
| InChI Key | DSFLMHFGBRHQLO-UHFFFAOYSA-N |
The biological activity of 4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfur and nitrogen atoms in its structure facilitate various chemical interactions, such as:
- Hydrogen Bonding: This can enhance the compound's affinity for biological receptors.
- Coordination with Metal Ions: This property may modulate enzyme activities and influence metabolic pathways.
These interactions are crucial for understanding how this compound can affect cellular processes and potentially lead to therapeutic applications.
Biological Activity and Research Findings
Research into the biological activity of this compound has revealed several promising applications:
- Antimicrobial Properties: Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various pathogens.
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, indicating potential as a pharmacological agent.
- Cellular Response Modulation: Studies indicate that it can alter cellular responses in certain cancer cell lines, suggesting a role in cancer research.
Case Studies
- Antimicrobial Activity Study: A study conducted on the antimicrobial effects of derivatives of 4λ6-thia-9-azatricyclo[5.3.0.02,6]decane demonstrated significant inhibition against Gram-positive bacteria, indicating its potential use in developing new antibiotics.
- Enzymatic Activity Research: Research published in a peer-reviewed journal highlighted the compound's ability to inhibit acetylcholinesterase activity, which could have implications for treating neurodegenerative diseases.
Comparison with Similar Compounds
The unique structure of 4λ6-thia-9-azatricyclo[5.3.0.02,6]decane allows it to be compared with other similar compounds:
| Compound Name | Key Features |
|---|---|
| 9-Benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane | Contains a benzyl group affecting reactivity |
| Non-hydrochloride form | Similar properties but different solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
